

Spectral Analysis of 2,3-Dimethylanisole: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dimethylanisole

Cat. No.: B146749

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This guide provides a comprehensive overview of the spectral data for **2,3-Dimethylanisole** (CAS No. 2944-49-2), a key aromatic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies employed for their acquisition. This document is intended for researchers, scientists, and professionals in drug development seeking detailed spectral information for this compound.

Chemical Structure and Properties

2,3-Dimethylanisole, also known as 1-methoxy-2,3-dimethylbenzene, has the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol. [\[1\]](#)[\[2\]](#)[\[3\]](#) Its structure consists of a benzene ring substituted with a methoxy group and two adjacent methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Both ¹H and ¹³C NMR data are crucial for the structural elucidation of **2,3-Dimethylanisole**.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectral Data for **2,3-Dimethylanisole**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not explicitly found in search results	Data not explicitly found in search results	Data not explicitly found in search results	Aromatic Protons (Ar-H)
Data not explicitly found in search results	Data not explicitly found in search results	Data not explicitly found in search results	Methoxy Protons (-OCH ₃)
Data not explicitly found in search results	Data not explicitly found in search results	Data not explicitly found in search results	Methyl Protons (-CH ₃)
Data not explicitly found in search results	Data not explicitly found in search results	Data not explicitly found in search results	Methyl Protons (-CH ₃)

Note: Specific chemical shifts and coupling constants were not available in the provided search results. The table structure is based on expected signals.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data for **2,3-Dimethylanisole**

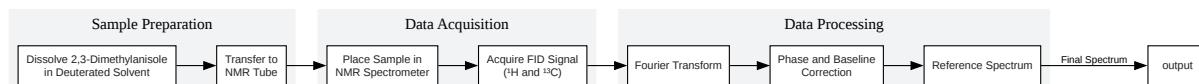
Chemical Shift (ppm)	Assignment
Data not explicitly found in search results	Aromatic Carbons (Ar-C)
Data not explicitly found in search results	Methoxy Carbon (-OCH ₃)
Data not explicitly found in search results	Methyl Carbons (-CH ₃)

Note: Specific chemical shifts were not available in the provided search results. Aromatic carbons typically appear between 120-170 ppm.^[4] The table structure is based on expected signals.

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra of aromatic compounds like **2,3-Dimethylanisole**.

- Sample Preparation: Dissolve 5-25 mg of **2,3-Dimethylanisole** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean NMR tube.[5] The sample height in the tube should be optimal for the spectrometer being used (typically 4-5 cm).[5]
- Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Varian A-60D or a Bruker instrument.[1][6]
- Data Acquisition: Acquire the ^1H NMR spectrum. For ^{13}C NMR, a greater sample concentration may be required due to its lower natural abundance and sensitivity.[5]
- Data Processing: Process the raw data by applying a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).



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Figure 1: Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of **2,3-Dimethylanisole** exhibits characteristic peaks corresponding to its aromatic and ether functionalities.

Table 3: IR Spectral Data for **2,3-Dimethylanisole**

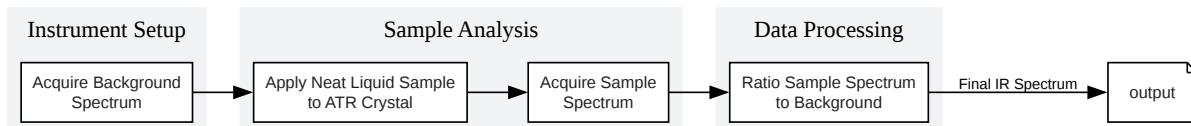
Wavenumber (cm ⁻¹)	Assignment
Data not explicitly found in search results	C-H stretching (aromatic)
Data not explicitly found in search results	C-H stretching (aliphatic)
Data not explicitly found in search results	C=C stretching (aromatic)
Data not explicitly found in search results	C-O stretching (aryl ether)
Data not explicitly found in search results	C-H bending (out-of-plane)

Note: Specific peak positions were not available in the provided search results. The table structure is based on expected absorptions for this class of compound.

Experimental Protocol: IR Spectroscopy

For a liquid sample such as **2,3-Dimethylanisole**, the following Attenuated Total Reflectance (ATR) or neat sampling protocol is typically used.

- Background Spectrum: Record a background spectrum of the clean ATR crystal or empty sample holder to account for atmospheric and instrumental contributions.[7]
- Sample Application: Place a few drops of neat **2,3-Dimethylanisole** directly onto the ATR crystal or between two salt plates (e.g., NaCl or KBr).[8][9]
- Data Acquisition: Acquire the IR spectrum over a typical range of 4000 to 400 cm⁻¹.[9] Multiple scans are often averaged to improve the signal-to-noise ratio.[9]
- Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.[7]



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Figure 2: Experimental workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Mass Spectral Data

The electron ionization (EI) mass spectrum of **2,3-Dimethylanisole** shows a molecular ion peak corresponding to its molecular weight and several fragment ions.

Table 4: Mass Spectral Data for **2,3-Dimethylanisole**

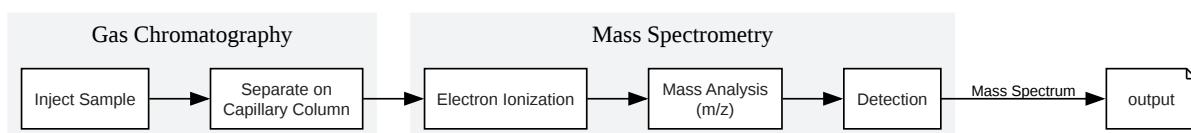
m/z	Relative Intensity (%)	Assignment
136	100	[M] ⁺ (Molecular Ion)
121	80	[M-CH ₃] ⁺
91	40	[C ₇ H ₇] ⁺ (Tropylium ion)

Note: The relative intensities are approximate and based on typical fragmentation patterns. The base peak is the molecular ion at m/z 136.[\[1\]](#)

Experimental Protocol: Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile organic compounds like **2,3-Dimethylanisole**.

- Sample Introduction: A dilute solution of **2,3-Dimethylanisole** is injected into the gas chromatograph.
- Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., VF-5MS) where it is separated from other components based on its boiling point and affinity for the stationary phase.[10]
- Ionization: As the separated compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (electron ionization), causing it to form a molecular ion and fragment ions.
- Mass Analysis: The ions are accelerated and separated in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.



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Figure 3: Experimental workflow for GC-MS analysis.

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